3-(3-Bromophenyl)-6-((3-methylpiperidin-1-yl)methyl)thiazolo[2,3-c][1,2,4]triazole
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Overview
Description
1-{[3-(3-BROMOPHENYL)-[1,2,4]TRIAZOLO[3,4-B][1,3]THIAZOL-6-YL]METHYL}-3-METHYLPIPERIDINE is a complex heterocyclic compound that combines a triazole ring, a thiazole ring, and a piperidine ring. This compound is of significant interest due to its potential applications in medicinal chemistry and materials science. The presence of the bromophenyl group adds to its reactivity and potential for further functionalization.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{[3-(3-BROMOPHENYL)-[1,2,4]TRIAZOLO[3,4-B][1,3]THIAZOL-6-YL]METHYL}-3-METHYLPIPERIDINE typically involves multi-step reactions starting from readily available precursors. The key steps include:
Formation of the Triazole Ring: This can be achieved through cyclization reactions involving hydrazine derivatives and appropriate electrophiles.
Formation of the Thiazole Ring: This involves the reaction of thioamides with α-haloketones.
Coupling with Bromophenyl Group: The bromophenyl group can be introduced via a nucleophilic substitution reaction.
Piperidine Ring Formation: The final step involves the formation of the piperidine ring through reductive amination or similar methods.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
1-{[3-(3-BROMOPHENYL)-[1,2,4]TRIAZOLO[3,4-B][1,3]THIAZOL-6-YL]METHYL}-3-METHYLPIPERIDINE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the triazole or thiazole rings.
Substitution: The bromophenyl group can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Reagents like sodium hydride (NaH) or organolithium compounds can be used for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the bromophenyl ring.
Scientific Research Applications
1-{[3-(3-BROMOPHENYL)-[1,2,4]TRIAZOLO[3,4-B][1,3]THIAZOL-6-YL]METHYL}-3-METHYLPIPERIDINE has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial, anticancer, and anti-inflammatory properties.
Materials Science: It can be used in the development of advanced materials, such as organic light-emitting diodes (OLEDs) and porous aromatic frameworks for pollutant adsorption.
Biological Research: The compound’s ability to interact with various biological targets makes it a valuable tool in biochemical studies.
Mechanism of Action
The mechanism of action of 1-{[3-(3-BROMOPHENYL)-[1,2,4]TRIAZOLO[3,4-B][1,3]THIAZOL-6-YL]METHYL}-3-METHYLPIPERIDINE involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access . The exact pathways involved depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
Similar Compounds
1,3,5-Tris(4-bromophenyl)benzene: This compound shares the bromophenyl group but lacks the triazole and thiazole rings.
1,3,5-Tris(4-aminophenyl)benzene: Similar in structure but contains amino groups instead of bromophenyl groups.
Uniqueness
1-{[3-(3-BROMOPHENYL)-[1,2,4]TRIAZOLO[3,4-B][1,3]THIAZOL-6-YL]METHYL}-3-METHYLPIPERIDINE is unique due to its combination of triazole, thiazole, and piperidine rings, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C17H19BrN4S |
---|---|
Molecular Weight |
391.3 g/mol |
IUPAC Name |
3-(3-bromophenyl)-6-[(3-methylpiperidin-1-yl)methyl]-[1,3]thiazolo[2,3-c][1,2,4]triazole |
InChI |
InChI=1S/C17H19BrN4S/c1-12-4-3-7-21(9-12)10-15-11-22-16(19-20-17(22)23-15)13-5-2-6-14(18)8-13/h2,5-6,8,11-12H,3-4,7,9-10H2,1H3 |
InChI Key |
YQESBIHHLCIMEP-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCN(C1)CC2=CN3C(=NN=C3S2)C4=CC(=CC=C4)Br |
Origin of Product |
United States |
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